1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes an imidazole moiety, which is known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the pyrimido[5,4-e][1,2,4]triazine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and fusion of the ring systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced under hydrogenation conditions.
Scientific Research Applications
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazole-containing heterocycles, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis.
3,5-Di(4-imidazol-1-yl)pyridine: Used in coordination chemistry and materials science.
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique fused ring system and the presence of both imidazole and pyrimido[5,4-e][1,2,4]triazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N7O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-[4-[(3-methylimidazol-4-yl)methoxy]phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C18H17N7O3/c1-23-10-19-8-12(23)9-28-13-6-4-11(5-7-13)15-20-14-16(25(3)22-15)21-18(27)24(2)17(14)26/h4-8,10H,9H2,1-3H3 |
InChI Key |
ORZWEBVCYOMEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1COC2=CC=C(C=C2)C3=NN(C4=NC(=O)N(C(=O)C4=N3)C)C |
Origin of Product |
United States |
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